N-苄基-2-碘代-N-丙-2-炔基乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

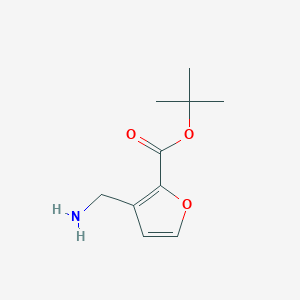

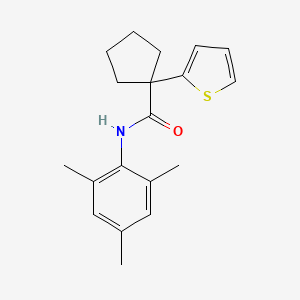

N-Benzyl-2-iodo-N-prop-2-ynylacetamide is a chemical compound with the empirical formula C10H8INO . It is a solid substance and is used in various chemical reactions .

Synthesis Analysis

The synthesis of N-Benzyl-2-iodo-N-prop-2-ynylacetamide or similar compounds often involves bromination, benzyl protection, and halogen exchange reactions .Molecular Structure Analysis

The molecular weight of N-Benzyl-2-iodo-N-prop-2-ynylacetamide is 285.08 . The InChI string is 1S/C10H8INO/c1-2-7-12-10(13)8-5-3-4-6-9(8)11/h1,3-6H,7H2,(H,12,13) .Chemical Reactions Analysis

N-Benzyl-2-iodo-N-prop-2-ynylacetamide can participate in various chemical reactions. For instance, it can be used in Ullmann coupling reactions for the preparation of other complex organic compounds .Physical And Chemical Properties Analysis

N-Benzyl-2-iodo-N-prop-2-ynylacetamide is a solid substance . It has a molecular weight of 285.08 . More detailed physical and chemical properties are not available in the current search results.科学研究应用

钯催化的化合物合成反应

N-苄基-2-碘代-N-丙-2-炔基乙酰胺在钯催化的反应中扮演着至关重要的角色,促进了复杂分子的合成。例如,它被用于钯催化的串联分子内氧/氨基-钯化/异腈插入反应,从而合成α-苯并呋喃基/吲哚乙酰胺。该反应展示了高官能团耐受性,不需要氧化剂或配体,在温和条件下进行 (N. Thirupathi 等,2014).

光催化 CO2 还原

研究还探索了 N-苄基-2-碘代-N-丙-2-炔基乙酰胺在光催化 CO2 还原中的用途,展示了其在环境应用中的潜力。具体而言,该化合物已在 N,N-二甲基乙酰胺/水溶剂体系中进行了研究,以了解其光催化还原 CO2 的能力,在不从水还原中释放出双氢的情况下生成一氧化碳和甲酸 (仓持佑介等,2014).

苯并咪唑噻唑的催化合成

该化合物还显示了在功能化苯并咪唑噻唑的钯催化羰基化多组分合成中的用途。此类反应强调了该化合物在形成高度复杂分子的作用中,在各种化学合成和药物应用中很有用。概述的具体条件包括在催化条件下使用胺、一氧化碳和氧气,以显著的产率获得所需的产物 (Lucia Veltri 等,2016).

原子转移反应

在原子转移反应领域,N-苄基-2-碘代-N-丙-2-炔基乙酰胺用作前体或中间体。它参与烯炔二烯到碘代苯并[a]咔唑的碘介导级联环化,例证了碘在促进此类转化中的作用,这对于合成复杂的杂环化合物至关重要 (陈金超等,2011).

作用机制

Target of Action

The primary target of N-Benzyl-2-iodo-N-prop-2-ynylacetamide is the reactive cysteinome in cells and tissues . The cysteinyl thiol group, due to its high nucleophilicity, can be covalently modified by a broad range of redox mechanisms or by various electrophiles .

Mode of Action

It covalently labels, enriches, and quantifies the reactive cysteinome in cells and tissues . This compound interacts with its targets by forming covalent bonds, resulting in changes to the protein cysteines .

Biochemical Pathways

The compound affects the biochemical pathways involving protein cysteines. These cysteines can be readily modified by a broad range of redox mechanisms, resulting in the formation of various oxidative post-translational modifications . The compound’s action on these pathways can lead to downstream effects such as changes in protein function and cellular processes .

Pharmacokinetics

The compound’s ability to covalently label and enrich the reactive cysteinome suggests that it may have good cellular permeability

Result of Action

The result of the compound’s action is the covalent modification of the reactive cysteinome, leading to changes in protein function and cellular processes . This can provide valuable insights into the roles of these proteins in various biological processes and diseases .

Action Environment

The action of N-Benzyl-2-iodo-N-prop-2-ynylacetamide can be influenced by various environmental factors. For instance, the presence of other reactive species or changes in redox conditions could potentially affect the compound’s reactivity and efficacy . Additionally, factors such as pH, temperature, and the presence of other biomolecules could influence the stability of the compound .

属性

IUPAC Name |

N-benzyl-2-iodo-N-prop-2-ynylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12INO/c1-2-8-14(12(15)9-13)10-11-6-4-3-5-7-11/h1,3-7H,8-10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNOYGXAXEAIMJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN(CC1=CC=CC=C1)C(=O)CI |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12INO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine](/img/structure/B2895822.png)

![N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2895829.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2895832.png)

![1,1-Diphenyl-2-{[(pyridin-2-yl)methyl]amino}ethan-1-ol dihydrochloride](/img/structure/B2895838.png)

![N-Methyl-1-[1-(pyridin-2-yl)ethyl]piperidin-4-amine dihydrochloride](/img/structure/B2895840.png)

![4-(4-(4-fluorophenyl)piperazin-1-yl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazine](/img/structure/B2895841.png)

![(Z)-8-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(furan-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2895843.png)